4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester is a complex organic compound with a unique structure that combines a fluorenyl group with a proline derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 9-phenylfluorene with proline derivatives under specific conditions to form the desired ester. The reaction conditions often include the use of catalysts such as Ruthenium-based systems or alcohol dehydrogenase bioreduction systems .
Industrial Production Methods
Industrial production of this compound may involve scalable synthesis techniques that ensure high yield and purity. The use of continuous flow reactors and advanced purification methods such as chromatography can be employed to achieve the desired product on a large scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can be performed using specific catalysts to modify the functional groups.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4-Oxo-1-(9-phenylfluorenyl)-proline Benzyl Ester include other fluorenyl derivatives and proline esters. Examples include:
- 9-Phenylfluorene derivatives
- Proline-based esters with different substituents .
Uniqueness
What sets this compound apart is its unique combination of a fluorenyl group with a proline derivative, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C31H25NO3 |
---|---|
Molekulargewicht |
459.5 g/mol |
IUPAC-Name |
benzyl 5-oxo-1-(9-phenylfluoren-9-yl)pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C31H25NO3/c33-29-20-19-28(30(34)35-21-22-11-3-1-4-12-22)32(29)31(23-13-5-2-6-14-23)26-17-9-7-15-24(26)25-16-8-10-18-27(25)31/h1-18,28H,19-21H2 |
InChI-Schlüssel |
KCKHRODMFLFGEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1C(=O)OCC2=CC=CC=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.